molecular formula C10H9Br2NO B8156860 1-(3,5-Dibromobenzoyl)azetidine

1-(3,5-Dibromobenzoyl)azetidine

Cat. No.: B8156860
M. Wt: 318.99 g/mol
InChI Key: NIVYJMZGRCMOTD-UHFFFAOYSA-N
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Description

1-(3,5-Dibromobenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocyclesAzetidines are known for their ring strain, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dibromobenzoyl)azetidine typically involves the reaction of 3,5-dibromobenzoyl chloride with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

3,5-Dibromobenzoyl chloride+AzetidineThis compound+HCl\text{3,5-Dibromobenzoyl chloride} + \text{Azetidine} \rightarrow \text{this compound} + \text{HCl} 3,5-Dibromobenzoyl chloride+Azetidine→this compound+HCl

Industrial Production Methods: Industrial production methods for azetidines often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dibromobenzoyl)azetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ring-Opening Reactions: Acidic or basic conditions can facilitate ring-opening.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted azetidines, while ring-opening reactions can produce linear amines or other derivatives .

Scientific Research Applications

1-(3,5-Dibromobenzoyl)azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromobenzoyl)azetidine involves its interaction with molecular targets through its reactive functional groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets. The 3,5-dibromobenzoyl group can also participate in electrophilic and nucleophilic reactions, further contributing to its reactivity .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Dibromobenzoyl)azetidine is unique due to the combination of the azetidine ring and the 3,5-dibromobenzoyl groupThe presence of the dibromobenzoyl group enhances its electrophilic properties, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

azetidin-1-yl-(3,5-dibromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO/c11-8-4-7(5-9(12)6-8)10(14)13-2-1-3-13/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVYJMZGRCMOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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